2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoxazole ring, and a pyridinylmethylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step might involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.
Attachment of the Pyridinylmethylacetamide Moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridinylmethyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinylmethylacetamide moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the fluorine atom.
2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a chlorine atom instead of fluorine.
2-(5-(2-methylphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it unique compared to its analogs.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTGGFNIACDIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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